molecular formula CH3NS B092385 Thioformamide CAS No. 115-08-2

Thioformamide

Cat. No. B092385
CAS RN: 115-08-2
M. Wt: 61.11 g/mol
InChI Key: CYEBJEDOHLIWNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thioformamide is the simplest member of the thioamides, a class of compounds where the oxygen atom in an amide bond is replaced with a sulfur atom (HN C=S). This modification leads to a range of unique properties and applications. Thioformamide itself is a low-melting crystalline compound that serves as an important synthetic intermediate, particularly in the synthesis of heterocycles and pharmaceuticals .

Synthesis Analysis

Thioformamide can be synthesized through the reaction of formamide with phosphorus pentasulfide, although this method has limitations due to the instability of the product and the generation of basic by-products that reduce yield. An alternative laboratory-scale method involves the reaction of ammonia with ethyl thioformate, which produces thioformamide in a more stable form, albeit at a higher cost . Additionally, thioamides can be synthesized from nitriles and amides or by the Willgerodt–Kindler reaction, with thioformamide being a specific case where the synthesis from formonitrile (hydrogen cyanide) is complicated by the potential for base-catalyzed polymerization .

Molecular Structure Analysis

The molecular structure of thioformamide has been studied using photoelectron spectroscopy, revealing insights into its electronic structure. The spectrum indicates that the molecule has six p-type molecular orbitals (MOs) and two s-type MOs. The highest occupied MO is primarily composed of the sulfur lone pair mixed with the σCN orbital, while other MOs correspond to the nitrogen lone pair, the πcs orbital, and other σ and π orbitals .

Chemical Reactions Analysis

Thioformamide is a versatile compound in chemical reactions. It can undergo intramolecular cyclization with thioamide dianions to form 5-amino-2-thiazolines and 5-aminothiazoles, which exhibit fluorescence properties. This reactivity is exploited to generate compounds with potential applications in fluorescence-based technologies . Thioformamide also serves as a starting material for the synthesis of various heterocycles, such as 4-methylthiazole and 5-hydroxyethyl-4-methylthiazole, which are important in pharmaceutical synthesis .

Physical and Chemical Properties Analysis

Thioformamide exhibits unique physical and chemical properties due to the presence of the thioamide bond. The C=S bond has a UV absorption maximum at 265 nm and an IR stretch at 1120 cm-1, which are distinct from those of a C=O amide bond. The C NMR shifts also differ significantly. These properties make thioformamide and other thioamides useful in biophysical measurements to investigate the structure, stability, and conformations of peptides and proteins . Furthermore, thioamides can form strong hydrogen bonds, with an estimated enthalpy change of approximately -30 kJ/mol for the amide-N-H···S=C hydrogen bond, suggesting that thioamides can be strong hydrogen bond acceptors in biomolecules .

Scientific Research Applications

1. Large-scale Synthesis of Polythioureas and Thioformamide

  • Application Summary : Thioformamide is used in a one-pot diamines, CS2, and monoisocyanide-participated catalyst-free polymerization at room temperature to produce polythiourea and thioformamide simultaneously .
  • Methods of Application : This process is characterized by the use of cheap monomers, simple operation, and mild conditions . It results in various polythioureas with high molecular weights .
  • Results or Outcomes : The polymerization process yields polythioureas with high molecular weights of up to 47500 g/mol in high yields of up to 98% . The polythioureas have varied chain composition and sequence-controlled structure .

2. Biosynthesis and Chemical Applications of Thioamides

  • Application Summary : Thioamidation, a posttranslational modification, is exceptionally rare, with only a few reported natural products and exactly one known protein example (methyl-coenzyme M reductase from methane-metabolizing archaea) .
  • Methods of Application : There has been significant progress in elucidating the biosynthesis and function of several thioamide-containing natural compounds . Separate developments in the chemical installation of thioamides into peptides and proteins have enabled cell biology and biophysical studies .
  • Results or Outcomes : These studies advance the current understanding of natural thioamides .

3. Hypervalent Iodine-promoted Twofold Oxidative Coupling

  • Application Summary : Thioformamide is used in a novel hypervalent iodine-induced twofold oxidative coupling of amines with amides and thioamides .
  • Methods of Application : This protocol accomplishes divergent C(O)–N and C(S)–N disconnection by the previously unknown Ar–O and Ar–S oxidative coupling and highly chemoselectively assembles the versatile yet synthetically challenging oxazoles and thiazoles .
  • Results or Outcomes : The method provides a new avenue for exploring oxidative amide and thioamide bond chemistry in various synthetic contexts .

4. Biological Applications of Thioamides

  • Application Summary : Research fields on thioamides have been spread from elucidation of the fundamental properties to biological applications .
  • Methods of Application : Recent results on these studies such as conformation, hydrogen-bonding interaction, self-disproportionation of enantiomers, and biological aspects are then briefly introduced .
  • Results or Outcomes : These studies advance the current understanding of natural thioamides .

5. Multicomponent Polymerizations

  • Application Summary : Thioformamide is used in a robust one-pot diamines, CS2, and monoisocyanide-participated catalyst-free polymerization at room temperature .
  • Methods of Application : This process is characterized by the use of cheap monomers, simple operation, and mild conditions . It results in various polythioureas with high molecular weights .
  • Results or Outcomes : The polymerization process yields polythioureas with high molecular weights of up to 47500 g/mol in high yields of up to 98% .

6. Oxidative Coupling of Amines with Amides and Thioamides

  • Application Summary : Thioformamide is used in a novel hypervalent iodine-induced twofold oxidative coupling of amines with amides and thioamides .
  • Methods of Application : This protocol accomplishes divergent C(O)–N and C(S)–N disconnection by the previously unknown Ar–O and Ar–S oxidative coupling and highly chemoselectively assembles the versatile yet synthetically challenging oxazoles and thiazoles .
  • Results or Outcomes : These findings open up new avenues for exploring oxidative amide and thioamide bond chemistry in various synthetic contexts .

Safety And Hazards

Thioformamide should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .

Future Directions

Thioamides, including thioformamide, play a crucial role in organic synthesis, serving as key building blocks. They are also important in the pharmaceutical chemistry and drug design, owing to their ability to mimic the amide function in biomolecules while retaining or developing biological activity . They are conceivable intermediates in prebiotic chemistry, for example, in the formation of amino acids and thiazoles .

properties

IUPAC Name

methanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NS/c2-1-3/h1H,(H2,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEBJEDOHLIWNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150918
Record name Thioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thioformamide

CAS RN

115-08-2
Record name Methanethioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thioformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thioformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00150918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thioformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.694
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name THIOFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G525TLN0E7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thioformamide
Reactant of Route 2
Thioformamide
Reactant of Route 3
Thioformamide
Reactant of Route 4
Thioformamide
Reactant of Route 5
Thioformamide

Citations

For This Compound
1,540
Citations
KB Wiberg, PR Rablen - Journal of the American Chemical …, 1995 - ACS Publications
… barrierfor thioformamide is … thioformamide is less “floppy” than that of ordinary amides. In addition, the change in charge density at sulfur on rotation of the amino group in thioformamide …
Number of citations: 257 pubs.acs.org
J Leszczynski, JS Kwiatkowski… - Journal of the American …, 1992 - ACS Publications
… As we shall see later, the sulfur substitution for oxygen decreases therelative internal energy of the two tautomers 1 and 2 by 10 kJ/mol, but the SF form of thioformamide still has …
Number of citations: 27 pubs.acs.org
KE Laidig, LM Cameron - Journal of the American Chemical …, 1996 - ACS Publications
We investigate the energetics of rotation about the C−N bond in thioformamide at the molecular and atomic levels using the HF/6-311++G**//HF/6-311++G** level of theory. The barrier …
Number of citations: 117 pubs.acs.org
B Bernhardt, F Dressler, AK Eckhardt… - … A European Journal, 2021 - Wiley Online Library
… Here, we report the characterization of parent thioformamide in the solid state via single‐… A spontaneous reverse reaction from thiolimine to thioformamide is not observed. To support …
AT Kowal - The Journal of chemical physics, 2006 - pubs.aip.org
The equilibrium geometry of thioformamide HCSNH 2 has … for thioformamide and those of fundamentals for thioformamide-… computed fundamentals of this mode in thioformamide-d 2⁠, …
Number of citations: 12 pubs.aip.org
Z Benková, I Černušák… - International Journal of …, 2007 - Wiley Online Library
Dipole moments μ, static electric polarizabilities α, and hyperpolarizabilities β of formaldehyde, thioformaldehyde, urea, formamide, and thioformamide have been evaluated in the DFT …
Number of citations: 18 onlinelibrary.wiley.com
CW Bock, M Trachtman, P George - Journal of Molecular Spectroscopy, 1981 - Elsevier
… planar conformation of formamide and thioformamide were calculated using the unscaled 4-… is some inconsistancy in the experimental geometry for thioformamide. Quadratic, cubic, and …
Number of citations: 25 www.sciencedirect.com
HJ Lee, YS Choi, KB Lee, J Park… - The Journal of Physical …, 2002 - ACS Publications
… In the present work, we select a simplest thioamide, thioformamide (TFA), as a proton donor or acceptor to elucidate the hydrogen bonding strength of thioamide. The hydrogen bonding …
Number of citations: 156 pubs.acs.org
D Lauvergnat, PC Hiberty - Journal of the American Chemical …, 1997 - ACS Publications
… and rotated conformations of formamide and thioformamide with and without allowing for … thirds of that of thioformamide. The larger rotational barrier of thioformamide is therefore due …
Number of citations: 172 pubs.acs.org
BK Min, HJ Lee, YS Choi, J Park, CJ Yoon… - Journal of molecular …, 1998 - Elsevier
The hydrogen bonding abilities of amide and thioamide as a proton acceptor have been compared experimentally and theoretically. The near IR absorption spectroscopic technique …
Number of citations: 34 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.